N1,N8-Bisnorcymserine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

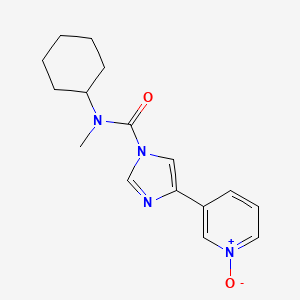

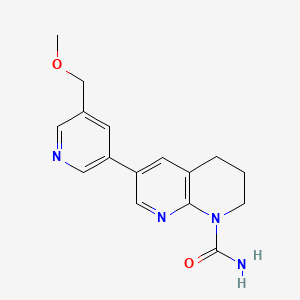

Bisnorcymserine, also known as N1-N8-Bisnorcymserine, is a butyrylcholinesterase inhibitor potentially for the treatment of Alzheimer's disease. The leaving group, bisnoreseroline, interacts in a non-covalent way with Ser(200) and His(440), disrupting the existing interactions within the catalytic triad, and it stacks with Trp(84) at the bottom of the gorge, giving rise to an unprecedented hydrogen-bonding contact. These interactions point to a dominant reversible inhibition mechanism attributable to the leaving group, bisnoreseroline, as revealed by kinetic analysis.

Applications De Recherche Scientifique

Synthesis and Development

N1,N8-Bisnorcymserine has been synthesized as a potent reversible inhibitor of butyrylcholinesterase, an enzyme related to Alzheimer's disease. Zhu et al. (2000) reported a novel synthetic route from physostigmine, highlighting its identical biological activity to the agent produced by total synthesis (Zhu et al., 2000). Yu et al. (1999) synthesized analogues of cymserine, including N1,N8-bisnorphenserine, as selective inhibitors of butyrylcholinesterase for Alzheimer's disease treatment, further investigating their structure-activity relationship (Yu et al., 1999).

Biochemical Applications

The biochemical properties of N1,N8-Bisnorcymserine and similar compounds have been extensively studied. Porter et al. (1987) explored bis(ethyl) derivatives of spermidine, including N1,N8-bis(ethyl)spermidine, for their regulatory effects on polyamine biosynthesis and antiproliferative activity in leukemia cells (Porter et al., 1987). Folk et al. (1980) identified the role of polyamines as substrates for transglutaminases, including N1,N8-bis(gamma-glutamyl)spermidine, suggesting their involvement in cellular and extracellular substrate properties (Folk et al., 1980).

Inhibition and Enzymatic Studies

Kinetic studies have been conducted on N1,N8-Bisnorcymserine and its interactions with enzymes. Bartolucci et al. (2012) investigated its inhibition of Torpedo californica acetylcholinesterase and the crystal structure of the complex with its leaving group, revealing insights into its mechanism of action (Bartolucci et al., 2012).

Antiproliferative and Therapeutic Potential

Studies have also focused on the antiproliferative properties of N1,N8-Bisnorcymserine and related compounds. Porter et al. (1985) synthesized spermidine derivatives, including N1,N8-Bisnorcymserine, evaluating their ability to inhibit cell growth and affect polyamine biosynthesis in leukemia cells (Porter et al., 1985). Casero et al. (1989) explored the induction of spermidine/spermine N1-acetyltransferase in human lung cancer cells by bis(ethyl)polyamine analogues, suggesting a role in determining cell specificity to these compounds (Casero et al., 1989).

Propriétés

Numéro CAS |

219920-81-7 |

|---|---|

Nom du produit |

N1,N8-Bisnorcymserine |

Formule moléculaire |

C21H25N3O2 |

Poids moléculaire |

351.45 |

Nom IUPAC |

[(8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate |

InChI |

InChI=1S/C21H25N3O2/c1-13(2)14-4-6-15(7-5-14)23-20(25)26-16-8-9-18-17(12-16)21(3)10-11-22-19(21)24-18/h4-9,12-13,19,22,24H,10-11H2,1-3H3,(H,23,25)/t19?,21-/m0/s1 |

Clé InChI |

ZIGIADNCAWZUAB-CTNGQTDRSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)NC4C3(CCN4)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bisnorcymserine; N1-N8-Bisnorcymserine; N1 N8 Bisnorcymserine; N1N8Bisnorcymserine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)

![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)

![4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606094.png)

![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)